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Methyl 5-chloro-2-ethylisonicotinate

Cat. No.: B13933928
M. Wt: 199.63 g/mol
InChI Key: VHYPKQAQQTUEMD-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold in modern chemical research due to its presence in a vast number of biologically active compounds and functional materials. acs.orgacs.org It is a key structural component in many natural products, including vitamins and alkaloids. acs.org The nitrogen atom in the pyridine ring imparts distinct properties compared to its carbocyclic analog, benzene. It can act as a hydrogen bond acceptor and a base, which significantly influences the pharmacokinetic and pharmacodynamic properties of drug molecules. acs.org Consequently, the pyridine motif is found in numerous FDA-approved drugs, underscoring its importance in pharmaceutical development. acs.org The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, making it a highly adaptable building block in drug design and catalysis.

Overview of Isonicotinate (B8489971) Derivatives in Complex Molecule Construction

Isonicotinate derivatives, which are esters of pyridine-4-carboxylic acid, are particularly important intermediates in the synthesis of complex molecules. The ester functionality at the 4-position can be readily transformed into other functional groups, such as amides, aldehydes, or alcohols, providing a handle for further molecular elaboration. mdpi.com Furthermore, the pyridine nitrogen can be quaternized or oxidized, offering additional avenues for chemical modification. Isonicotinates have been employed in the synthesis of a variety of complex targets, including natural products and pharmaceutical agents. wikipedia.org Their ability to coordinate with metal ions also makes them useful ligands in coordination chemistry and catalysis. wikipedia.org

Rationale for Comprehensive Research on Methyl 5-chloro-2-ethylisonicotinate

The specific compound, this compound, incorporates several key structural features that make it a compound of significant interest for synthetic chemists. The presence of a chlorine atom at the 5-position offers a site for cross-coupling reactions, allowing for the introduction of a wide range of substituents. The ethyl group at the 2-position provides a lipophilic element and can influence the conformational preferences of the molecule. The methyl ester at the 4-position, as previously mentioned, is a versatile functional group for further transformations. A comprehensive understanding of the synthesis, properties, and reactivity of this molecule would provide valuable insights for the design and synthesis of novel, highly functionalized pyridine derivatives with potential applications in various fields of chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO2 B13933928 Methyl 5-chloro-2-ethylisonicotinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 5-chloro-2-ethylpyridine-4-carboxylate

InChI

InChI=1S/C9H10ClNO2/c1-3-6-4-7(9(12)13-2)8(10)5-11-6/h4-5H,3H2,1-2H3

InChI Key

VHYPKQAQQTUEMD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=N1)Cl)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 5 Chloro 2 Ethylisonicotinate and Its Analogues

Classical and Contemporary Approaches to Substituted Isonicotinates

The synthesis of isonicotinates—esters of pyridine-4-carboxylic acid—can be approached in two primary ways: by constructing the substituted pyridine (B92270) ring first, followed by esterification, or by forming the ester functionality as part of the ring-forming process.

A common and direct route to methyl isonicotinates is the esterification of the corresponding isonicotinic acid precursor. The Fischer-Speier esterification is a classical and widely used method for this transformation. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, typically in large excess, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and often, water is removed to drive the reaction toward the ester product. masterorganicchemistry.comyoutube.com

The mechanism of Fischer esterification involves several steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

Table 1: Comparison of Selected Esterification Methods

Method Catalyst/Reagent Conditions Advantages Disadvantages
Fischer-Speier Esterification Strong acid (e.g., H₂SO₄) Excess alcohol, heat Inexpensive reagents Equilibrium-limited, requires water removal
DBSA-catalyzed p-dodecylbenzenesulfonic acid Aqueous media Allows for reaction in water May require specific surfactant properties
DMAP-promoted Acylation DMAP, Acid Anhydride Solvent-free High yields, catalyst can be recycled Uses pre-formed acid anhydride
Oxyma-mediated EDCI, Oxyma derivative 5% H₂O-CH₃CN Selective for primary alcohols More complex reagent system

Modern variations aim to improve the efficiency and environmental friendliness of esterification. For example, a method for synthesizing ethyl isonicotinate (B8489971) from isonicotinic acid utilizes microwave irradiation with activated carbon as a catalyst in toluene (B28343), achieving a high yield of 97.2%. chemicalbook.com Other contemporary methods employ catalysts such as p-dodecylbenzenesulfonic acid (DBSA) for reactions in water or 4-dimethylaminopyridine (B28879) (DMAP), which can efficiently promote acylation of alcohols even under solvent-free conditions. organic-chemistry.org

Direct functionalization involves introducing or modifying substituents on a pre-existing pyridine ring. This approach is valuable for late-stage modification of complex molecules. However, the electron-deficient nature of the pyridine ring makes it generally unreactive toward electrophilic aromatic substitution. nih.gov To overcome this, various activation strategies have been developed.

One strategy involves the ring-opening of pyridinium (B92312) salts to form intermediates known as Zincke aldehydes or Zincke imines. chemrxiv.orgresearchgate.netresearchgate.net These opened-chain species are electron-rich and can undergo regioselective functionalization before being recyclized to form the substituted pyridine. researchgate.net Another approach is directed ortho-metalation, where a substituent on the ring directs deprotonation to an adjacent position, creating a nucleophilic center that can react with an electrophile. rsc.org

More recent innovations include the use of designed phosphine (B1218219) reagents. nih.govchemrxiv.org In this method, a heterocyclic phosphine is installed at the 4-position of the pyridine, forming a phosphonium (B103445) salt. This activates the ring and allows for the subsequent displacement of the phosphine group by a nucleophile, such as a halide. nih.gov This strategy has proven effective for the late-stage halogenation of complex, unactivated pyridines. nih.gov Pyridyne chemistry offers another route, where highly reactive 3,4-pyridyne intermediates are generated from 3-chloropyridines. nih.gov These intermediates can undergo regioselective addition of nucleophiles to introduce two new substituents in adjacent positions. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for synthesizing complex molecules like substituted pyridines. researchgate.netbohrium.com These reactions are atom-economical and can rapidly generate molecular diversity from simple starting materials. nih.govresearchgate.netbohrium.com

The Hantzsch pyridine synthesis, first reported in 1881, is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the aromatic pyridine. wikipedia.org Modern variations of the Hantzsch synthesis have been developed using microwave irradiation or greener solvents to improve reaction conditions and yields. wikipedia.orgacs.org

Other MCRs for pyridine synthesis are based on cycloaddition reactions, such as the Diels-Alder reaction. nih.govnih.gov In these approaches, the pyridine ring is formed through a [4+2] cycloaddition, where the nitrogen atom can be incorporated into either the diene or the dienophile component. nih.gov For instance, a two-pot, three-component synthesis has been developed based on the Diels-Alder reactions of 2-azadienes, which are generated in situ via a catalytic aza-Wittig reaction. nih.gov This method provides rapid access to diverse tri- and tetrasubstituted pyridines. nih.gov

Table 2: Overview of Multi-Component Reactions for Pyridine Synthesis | Reaction Name | Components | Key Intermediate | Advantages | | :--- | :--- | :--- | :--- | | Hantzsch Synthesis | Aldehyde, β-keto ester (2 eq.), Ammonia/Ammonium Acetate | 1,4-Dihydropyridine | Well-established, versatile | Requires subsequent oxidation step | | Aza-Diels-Alder | 2-Azadiene, Dienophile | Cycloadduct | Access to diverse substitution patterns | Azadiene precursors can be unstable | | Bohlmann-Rahtz Synthesis | Enamine, Alkynone | Aminodiene | Provides 2,3,6-trisubstituted pyridines | Limited by scope of starting materials | | One-pot Sequential MCR | Aldehyde, Ketone, Malononitrile, Ammonium Acetate | Not specified | Environmentally friendly, good yields | Specific to certain substitution patterns |

Targeted Synthesis of Chloro-Substituted Pyridines

The introduction of a chlorine atom onto the pyridine ring requires careful consideration of the reaction conditions and the directing effects of existing substituents to achieve the desired regiochemistry.

The direct chlorination of pyridine is challenging due to the ring's low reactivity towards electrophiles. nih.govchemrxiv.org High-temperature, vapor-phase chlorination often leads to poor selectivity and the formation of tarry by-products. google.com Therefore, methods that activate the pyridine ring or employ more sophisticated halogenating agents are generally preferred.

One common strategy is the use of pyridine N-oxides. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, towards both nucleophilic and electrophilic substitution. researchgate.net After the desired functionalization, the N-oxide can be removed by deoxygenation. researchgate.net

Regioselectivity is a critical factor in pyridine halogenation. The position of chlorination is strongly influenced by the electronic properties of the ring and any existing substituents.

Electrophilic Aromatic Substitution (EAS) : These reactions are electronically disfavored but, when forced under harsh conditions (e.g., strong acids, high temperatures), tend to direct substitution to the 3-position. nih.govchemrxiv.org

Nucleophilic Aromatic Substitution (SNAr) : This pathway is favored at the 2- and 4-positions, which are electronically deficient, especially if a good leaving group is present.

To synthesize Methyl 5-chloro-2-ethylisonicotinate, a chlorine atom must be introduced at the C5 position of a pyridine ring already bearing an ethyl group at C2 and a carboxylate (or its precursor) at C4. The directing effects of these substituents are crucial. The ethyl group at C2 is a weak activating group, while the carboxylate at C4 is a deactivating group.

A plausible synthetic route would involve the chlorination of a suitable precursor, such as a 2-ethylpyridine (B127773) derivative. The chlorination of substituted pyridines can be complex. For example, a process for producing 2-chloro-5-cyanopyridine (B21959) involves the high-temperature, vapor-phase chlorination of 3-cyanopyridine. google.com A patent describes a general method for preparing 2-chloro-5-substituted pyridines from ethylidene amide compounds and a chlorinating reagent. google.com

Given a 2-ethyl-4-carboxypyridine precursor, electrophilic chlorination would be expected to occur at the C3 or C5 position, as these are the most electron-rich positions not adjacent to the deactivating carboxyl group. The presence of the C2-ethyl group may sterically hinder the C3 position and electronically favor substitution at the C5 position. The choice of chlorinating agent and reaction conditions would be critical to achieve high regioselectivity for the C5 isomer over the C3 isomer. Reagents like N-chlorosuccinimide (NCS) or selectfluor/LiCl could provide milder conditions and potentially higher selectivity compared to harsh methods using elemental chlorine. rsc.org

Introduction of the Ethyl Moiety at the C2 Position

The incorporation of an ethyl group at the C2 position of the pyridine ring is a critical step in the synthesis of this compound. This can be achieved through several synthetic strategies, primarily involving alkylation of a pre-functionalized pyridine ring or direct C-H functionalization.

Alkylation Strategies on Pyridine Ring Systems

Traditional alkylation methods often involve the reaction of an organometallic reagent, such as an ethyl Grignard or organolithium species, with a suitable pyridine precursor. For instance, a 2-halopyridine derivative can undergo nucleophilic substitution with an ethylating agent. The reactivity of the pyridine ring can be enhanced by N-oxide formation, which activates the C2 position towards nucleophilic attack. Subsequent deoxygenation then yields the 2-ethylpyridine derivative.

Another approach involves the use of radical reactions. The Minisci reaction, for example, allows for the introduction of alkyl groups onto protonated heteroaromatics. While this method is powerful, controlling regioselectivity can be a challenge, often yielding a mixture of isomers.

Alkylation StrategyReagentsKey Features
Nucleophilic SubstitutionGrignard reagents, Organolithiums, 2-HalopyridineWell-established, requires pre-functionalization
N-Oxide Activationm-CPBA, Ethylating agent, Deoxygenating agentEnhanced reactivity at C2, requires extra steps
Radical Alkylation (Minisci)Alkyl radical source, AcidDirect C-H functionalization, potential for regioisomer formation

C-H Functionalization Approaches

More contemporary methods focus on the direct C-H functionalization of the pyridine ring, which avoids the need for pre-installed leaving groups and offers a more atom-economical route. Transition metal catalysis, particularly with palladium, rhodium, or iridium complexes, has emerged as a powerful tool for selective C-H activation and subsequent coupling with an ethylating agent.

These reactions often employ directing groups to guide the catalyst to the desired C-H bond, enhancing regioselectivity. For the synthesis of 2-substituted pyridines, the nitrogen atom of the pyridine ring itself can act as a directing group. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high efficiency and selectivity.

Recent advancements have also explored photoredox catalysis for C-H alkylation under mild conditions. These methods utilize light to generate alkyl radicals from readily available precursors, which then add to the pyridine ring.

Integrated Synthetic Pathways

Stepwise Construction of the this compound Framework

A plausible synthetic route could commence with a commercially available or readily synthesized substituted pyridine. For example, starting with a 5-chloropyridine derivative, the ethyl group could be introduced at the C2 position using one of the methods described above. Subsequent steps would then focus on the introduction of the methyl carboxylate group at the C4 position. This can be achieved through various methods, including lithiation followed by carboxylation and esterification, or through palladium-catalyzed carbonylation reactions.

Alternatively, the synthesis could begin with a pyridine-4-carboxylic acid derivative, which is then subjected to chlorination and ethylation. The final step would be the esterification of the carboxylic acid to the methyl ester. The choice of the specific pathway often depends on the availability of starting materials, the desired scale of the reaction, and the need to control regioselectivity at each step.

A representative, though not exhaustive, stepwise approach could be:

Chlorination: Introduction of a chlorine atom at the C5 position of a suitable pyridine precursor.

Ethylation: Introduction of the ethyl group at the C2 position via C-H functionalization or cross-coupling.

Carboxylation/Esterification: Introduction of the methyl ester group at the C4 position.

Novel Reaction Conditions and Catalyst Development for Efficiency

The efficiency of the synthesis of this compound can be significantly enhanced through the development of novel catalysts and reaction conditions. For the C-H ethylation step, research is ongoing to develop more active and selective catalysts that can operate under milder conditions and with lower catalyst loadings. This includes the design of specific ligands for transition metal catalysts that can fine-tune their reactivity and selectivity.

In the context of cross-coupling reactions for introducing the ethyl group, advancements in palladium catalysis, such as the use of well-defined pre-catalysts and highly active ligand systems, have enabled reactions to be performed at lower temperatures and with a broader substrate scope.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is becoming increasingly important in the synthesis of fine chemicals like this compound. researchgate.net This involves the use of less hazardous reagents, the development of catalytic rather than stoichiometric processes, and the minimization of waste. researchgate.net

One-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, are being explored to improve efficiency and reduce solvent usage and waste generation. The use of greener solvents, such as water or bio-based solvents, is also a key area of research.

Furthermore, the development of reusable heterogeneous catalysts can simplify product purification and reduce the environmental impact of the synthesis. Nanocatalysts, for instance, offer high surface area and reactivity and can often be recovered and reused multiple times. researchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. ijarsct.co.in

Green Chemistry PrincipleApplication in Synthesis
Atom EconomyC-H functionalization over substitution of leaving groups
Use of CatalysisTransition metal and photoredox catalysis for C-C bond formation
Benign SolventsExploration of aqueous media or solvent-free conditions
Energy EfficiencyMicrowave-assisted reactions to reduce time and energy
Waste ReductionOne-pot syntheses and use of recyclable catalysts researchgate.net
Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation in the synthesis of polysubstituted pyridines, including analogs of this compound, has been an area of active research. The optimization of these reactions typically involves a systematic variation of parameters such as temperature, reaction time, microwave power, and the choice of catalyst and solvent.

One-pot multicomponent reactions are particularly amenable to microwave-assisted synthesis for constructing the pyridine scaffold. nih.gov For instance, a Hantzsch-like condensation reaction involving an aldehyde, a β-ketoester, and an ammonia source can be significantly expedited under microwave irradiation. conicet.gov.ar By carefully selecting the appropriate starting materials, this methodology can be adapted to introduce the desired chloro, ethyl, and carboxylate functionalities onto the pyridine ring.

The optimization of such a synthesis would involve screening different catalysts and reaction conditions. For example, a study on the synthesis of functionalized pyridines under solvent-free conditions utilized Wells-Dawson heteropolyacid as a catalyst, demonstrating the potential for green chemistry approaches in these transformations. conicet.gov.ar The reaction parameters for a hypothetical microwave-assisted synthesis of a this compound analog are presented in Table 1.

Table 1: Hypothetical Optimization of Microwave-Assisted Synthesis for a this compound Analog

Entry Catalyst Solvent Power (W) Temperature (°C) Time (min) Yield (%)
1 Acetic Acid Ethanol (B145695) 100 120 30 65
2 Piperidine (B6355638) Ethanol 100 120 20 72
3 Yb(OTf)₃ None 150 140 15 85

This is a hypothetical table for illustrative purposes and does not represent actual experimental data.

The data in Table 1 illustrates a typical optimization process where different catalysts and the presence or absence of a solvent are investigated. The use of Lewis acid catalysts like Ytterbium(III) triflate (Yb(OTf)₃) or Erbium(III) triflate (Er(OTf)₃) under solvent-free conditions could significantly enhance the reaction rate and yield. mdpi.com The shorter reaction times and high yields achievable with microwave assistance make it an attractive method for the rapid generation of libraries of analogous compounds for further research.

Solvent-Free or Environmentally Benign Solvent Systems

The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. rasayanjournal.co.inmdpi.com Consequently, the development of solvent-free synthetic methods or the use of environmentally benign solvents like water or ethanol for the synthesis of this compound and its analogs is a significant area of focus.

Solvent-free reactions, often facilitated by microwave irradiation or mechanical grinding (mechanochemistry), offer numerous advantages, including reduced waste, lower costs, and simplified purification procedures. mdpi.comtandfonline.com For the synthesis of substituted pyridines, a solvent-free approach could involve the reaction of neat starting materials in the presence of a solid-supported catalyst. For example, pyridine-4-carboxylic acid-functionalized Fe₃O₄ nanoparticles have been used as a magnetic catalyst for the synthesis of other heterocyclic compounds under solvent-free conditions, a technique that could be conceptually applied here. tandfonline.comfigshare.comresearchgate.netresearchgate.net

The use of green solvents is another viable strategy. Water, being non-toxic, non-flammable, and readily available, is an ideal solvent for many organic reactions, particularly those assisted by microwave heating. The synthesis of hydantoins, another class of heterocyclic compounds, has been successfully demonstrated in water using microwave irradiation, showcasing the potential of this solvent for heterocyclic synthesis. nih.gov

A comparative overview of different solvent systems for the synthesis of a hypothetical analog is presented in Table 2.

Table 2: Comparison of Solvent Systems for the Synthesis of a this compound Analog

Entry Solvent Catalyst Reaction Conditions Yield (%) Environmental Impact
1 Toluene Acetic Acid Reflux, 12 h 70 High
2 Ethanol Piperidine Microwave, 120°C, 20 min 75 Low
3 Water Yb(OTf)₃ Microwave, 150°C, 15 min 80 Very Low

This is a hypothetical table for illustrative purposes and does not represent actual experimental data.

As indicated in Table 2, moving from traditional organic solvents like toluene to more environmentally friendly options such as ethanol and water, or eliminating the solvent altogether, can lead to high-yielding processes with significantly reduced environmental impact. The combination of microwave assistance with solvent-free or green solvent conditions represents a powerful and sustainable approach for the synthesis of this compound and its diverse analogs.

Chemical Transformations and Derivatization Strategies

Reactivity of the Ester Moiety

The methyl ester group is a key site for derivatization, allowing for its conversion into other esters, amides, and alcohols, thereby providing access to a wide range of analogs.

Transesterification Processes

Transesterification is a fundamental process for exchanging the alkoxy group of an ester. For Methyl 5-chloro-2-ethylisonicotinate, this involves reacting the methyl ester with a different alcohol, typically in the presence of an acid or base catalyst, to form a new ester. This reaction is often driven to completion by using the desired alcohol as a solvent or by removing the methanol (B129727) by-product.

This process is valuable for modifying the steric and electronic properties of the ester group, which can be crucial for tuning the pharmacological or physicochemical properties of the final product. For example, conversion to a bulkier ester, such as a tert-butyl ester, can be achieved under appropriate catalytic conditions.

Table 1: Illustrative Transesterification Reaction Conditions

Reactant Catalyst Alcohol Product

Amidation and Hydrolysis Reactions

The methyl ester can be readily converted into an amide through reaction with ammonia (B1221849) or a primary or secondary amine. This aminolysis is a common strategy in medicinal chemistry to introduce new functionalities and potential hydrogen bonding sites. The reaction is typically carried out by heating the ester with the amine, sometimes in the presence of a catalyst or using a sealed tube for volatile amines. In one patented process, a related 5-chloro-2-carboxylate methyl-3-sulfonyl chlorothiophene was successfully amidated by dropwise addition of an aqueous methylamine (B109427) solution, keeping the temperature below 30°C to control the reaction's exothermicity. google.com

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-chloro-2-ethylisonicotinic acid, is another key transformation. This is typically achieved under basic conditions (saponification) using an aqueous solution of a base like sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup to protonate the carboxylate salt. The resulting carboxylic acid is a critical intermediate, enabling further reactions such as coupling with amines to form amides via peptide coupling reagents.

Reduction to Aldehyde or Alcohol Derivatives

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the ester all the way to the primary alcohol, (5-chloro-2-ethylpyridin-4-yl)methanol. This transformation provides a route to compounds where the carbonyl functionality is completely removed.

To stop the reduction at the aldehyde stage, a less reactive, sterically hindered hydride reagent such as diisobutylaluminum hydride (DIBAL-H) is required. This reaction is usually performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. The resulting aldehyde, 5-chloro-2-ethylisonicotinaldehyde, is a valuable synthetic intermediate for subsequent reactions like reductive amination or Wittig reactions.

Functionalization of the Chloro-Substituent

The chlorine atom on the pyridine (B92270) ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this compound.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the chloro substituent.

Suzuki Reaction: The Suzuki coupling involves the reaction of the chloro-pyridine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. google.com This reaction is widely used to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring. For instance, reacting this compound with phenylboronic acid would yield Methyl 2-ethyl-5-phenylisonicotinate. A patent describes the synthesis of 2-chloro-5-ethyl pyridine through a Suzuki reaction of 2-chloro-5-bromopyridine, highlighting the utility of this reaction on similar scaffolds. google.com

Sonogashira Reaction: The Sonogashira coupling enables the formation of a carbon-carbon bond between the chloro-pyridine and a terminal alkyne. researchgate.net This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base. This method is invaluable for synthesizing alkynyl-substituted pyridines, which are important precursors for various heterocyclic compounds and conjugated systems.

Heck Reaction: The Heck reaction couples the chloro-pyridine with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene. epo.org This reaction allows for the introduction of vinyl groups at the 5-position, which can be further functionalized.

Table 2: Overview of Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Bond Formed
Suzuki Boronic Acid/Ester Pd catalyst + Base C-C (sp²-sp²)
Sonogashira Terminal Alkyne Pd catalyst + Cu(I) salt + Base C-C (sp²-sp)

Nucleophilic Substitution Reactions

The chlorine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing isonicotinate (B8489971) group at the 4-position activates the ring towards attack by nucleophiles at the 5-position.

This allows for the displacement of the chloride by a variety of nucleophiles, including amines, alkoxides, and thiolates. For example, reaction with a primary or secondary amine, often at elevated temperatures, can yield 5-amino-substituted isonicotinate derivatives. Similarly, treatment with sodium methoxide (B1231860) would lead to the corresponding 5-methoxy derivative. These reactions are fundamental for introducing heteroatom substituents onto the pyridine core.

Halogen Exchange Reactions

The chlorine atom at the 5-position of the pyridine ring in this compound can potentially be substituted with other halogens through nucleophilic aromatic substitution reactions. A well-known method for such transformations on aryl halides is the Finkelstein reaction, which is an equilibrium process driven to completion by the precipitation of the formed metal halide salt. wikipedia.orgiitk.ac.inbyjus.com For aromatic chlorides, this reaction is often catalyzed by copper(I) iodide in combination with diamine ligands, or by nickel bromide and tri-n-butylphosphine. wikipedia.org

Table 1: Potential Halogen Exchange Reactions

Starting Material Reagents and Conditions Expected Product
This compound NaI, CuI (cat.), diamine ligand, DMF, heat Methyl 5-iodo-2-ethylisonicotinate
This compound KF, crown ether, DMSO, heat Methyl 5-fluoro-2-ethylisonicotinate

Modifications at the Ethyl Side Chain

The ethyl group at the 2-position of the pyridine ring offers a site for various chemical modifications, including oxidation and further functionalization.

Oxidation Reactions

The ethyl side chain of this compound can be oxidized to introduce new functional groups. The specific products of such oxidation reactions depend on the oxidizing agent and the reaction conditions. For instance, the vapor phase oxidation of 2-methyl-5-ethylpyridine on a modified vanadium oxide catalyst has been shown to yield a variety of products, including those resulting from the oxidation of the ethyl group. ect-journal.kz Intermediates such as 2-methyl-5-acetylpyridine have been identified, indicating that the ethyl group can be oxidized to an acetyl group. ect-journal.kz Further oxidation could potentially lead to a carboxylic acid.

Strong oxidizing agents are capable of cleaving the alkyl chain, typically leaving a carboxylic acid at the position of attachment to the aromatic ring. However, the reactivity of the ethyl group in this compound would also be influenced by the electronic nature of the substituted pyridine ring.

Table 2: Potential Oxidation Products of the Ethyl Side Chain

Reagent Potential Product
Mild Oxidizing Agent (e.g., SeO₂) Methyl 5-chloro-2-(1-hydroxyethyl)isonicotinate or Methyl 5-chloro-2-acetylisonicotinate

Further Alkylation or Functionalization

The benzylic protons of the ethyl group are acidic and can be removed by a strong base to generate a carbanion. This carbanion can then react with various electrophiles, allowing for the elongation or functionalization of the side chain. This strategy is commonly employed for the modification of alkyl-substituted pyridines. While specific examples for this compound are not documented in the provided search results, the general principle can be applied.

For instance, treatment with a strong base like lithium diisopropylamide (LDA) or n-butyllithium at low temperatures would generate the corresponding carbanion. This nucleophilic species could then be quenched with an alkyl halide to introduce a new alkyl group, or with other electrophiles like aldehydes or ketones to form alcohols.

Table 3: Potential Functionalization of the Ethyl Side Chain

Reagents Intermediate Electrophile Final Product
1. LDA, THF, -78 °C Lithiated side chain 2. CH₃I Methyl 5-chloro-2-propylisonicotinate

Pyridine Ring Diversification

The pyridine ring itself can be a target for further functionalization, either through direct C-H activation or by reactions involving the nitrogen heteroatom.

Direct C-H Activation and Functionalization

Direct C-H activation is a powerful tool for the functionalization of pyridine rings, although it often requires specific directing groups or catalysts to control regioselectivity. The positions on the pyridine ring of this compound available for C-H activation are C-3 and C-6. The electronic properties of the existing substituents (the electron-withdrawing chloro and methoxycarbonyl groups, and the electron-donating ethyl group) will influence the site of activation.

Recent studies have shown the 4,5-regioselective functionalization of 2-chloropyridines as a viable strategy. mdpi.com This suggests that functionalization at the C-3 or C-6 positions of this compound might be achievable under specific catalytic conditions, for instance, using palladium-catalyzed cross-coupling reactions.

Transformations Involving the Nitrogen Heteroatom (e.g., N-oxidation, Quaternization)

The nitrogen atom of the pyridine ring can undergo reactions such as N-oxidation and quaternization.

N-oxidation: The pyridine nitrogen can be oxidized to an N-oxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netmasterorganicchemistry.comorganic-chemistry.org The resulting N-oxide can then be used to direct further substitutions on the pyridine ring or can be a target for deoxygenation. The presence of both electron-withdrawing and electron-donating groups on the ring will influence the rate and feasibility of the N-oxidation.

Quaternization: The pyridine nitrogen can react with alkyl halides or other electrophiles to form quaternary pyridinium (B92312) salts. mdpi.com The quaternization reaction is influenced by the steric hindrance around the nitrogen atom and the electronic nature of the substituents on the pyridine ring. The resulting pyridinium salt can activate the ring for subsequent nucleophilic substitution reactions.

Table 4: Reactions Involving the Pyridine Nitrogen

Reaction Reagents and Conditions Product
N-oxidation m-CPBA, CH₂Cl₂, rt This compound N-oxide

Mechanistic Investigations and Reaction Pathway Elucidation

Reaction Mechanism Studies of Key Synthetic Steps

The synthesis of polysubstituted pyridines can be achieved through various methods, including condensation reactions and cycloadditions. baranlab.org A common strategy involves a Hantzsch-like synthesis or a variation thereof, where acyclic precursors are condensed to form a dihydropyridine (B1217469) intermediate, which is then oxidized to the aromatic pyridine (B92270) ring.

In a hypothetical condensation pathway to Methyl 5-chloro-2-ethylisonicotinate, the key transition states would be associated with the initial nucleophilic additions and the subsequent cyclization and dehydration/oxidation steps. The presence of the chloro and ethyl groups would influence the stability of these transition states. The electron-withdrawing nature of the chlorine atom could affect the nucleophilicity and electrophilicity of the reacting centers.

Table 1: Hypothetical Transition State Analysis in a Pyridine Ring Synthesis

Reaction StepKey Features of Transition StateInfluence of Substituents (Chloro and Ethyl)
Initial Condensation Formation of a C-N or C-C bond.The ethyl group may sterically hinder the approach of reactants, while the chloro group can electronically influence the reactivity of the carbonyl or enamine intermediates.
Cyclization Intramolecular nucleophilic attack leading to ring closure.The regiochemistry of the cyclization would be influenced by the electronic effects of the chloro and ethyl groups on the stability of the developing charges in the transition state.
Dehydration/Oxidation Elimination of water or loss of hydrogen to form the aromatic ring.The stability of the dihydropyridine intermediate and the transition state leading to the final aromatic product would be affected by the substituents.

In the synthesis of substituted pyridines, various intermediates can be formed. nih.gov For example, in the widely used Hantzsch pyridine synthesis, a 1,4-dihydropyridine (B1200194) is a key isolable intermediate. ijpsonline.com The subsequent oxidation of this intermediate leads to the final pyridine product.

For the synthesis of this compound, potential intermediates would include acyclic condensation products, such as enamines and enones, which would then cyclize. The characterization of these intermediates would typically be performed using spectroscopic methods such as NMR and IR, as well as mass spectrometry.

In syntheses starting from a pre-formed pyridine ring, intermediates could include pyridine N-oxides, which are often used to activate the ring for further functionalization. researchgate.net For example, a 2-ethyl-5-chloropyridine N-oxide could be an intermediate, which is then carboxylated and esterified.

Regioselectivity and Stereoselectivity in Synthetic Design

The control of regioselectivity is a critical aspect in the synthesis of polysubstituted pyridines. researchgate.net The positions of the chloro and ethyl groups, as well as the methyl ester, are determined by the choice of starting materials and reaction conditions.

The formation of positional isomers is a common challenge in pyridine synthesis. The regioselectivity of the cyclization step is often governed by a combination of steric and electronic factors. For example, in the reaction of an unsymmetrical 1,3-dicarbonyl compound with an enamine, two different regioisomers of the resulting pyridine can be formed.

In the context of this compound, the relative positions of the substituents are crucial. A synthetic strategy would need to be designed to ensure the desired 2,4,5-substitution pattern. This could be achieved by using starting materials that have the precursors to these functional groups already in the correct positions on an acyclic backbone. For instance, a β-ketoester with an ethyl group at the appropriate position could be condensed with an enamine derived from a chloro-substituted precursor. The regiochemical outcome of nucleophilic substitution on a pre-existing dichloropyridine ring is also a key factor, where the position of attack is directed by the electronic properties of the ring and the nature of the nucleophile. nih.gov

Since this compound is an achiral molecule, diastereoselective and enantioselective synthesis are not directly applicable to the final product. However, if any of the synthetic steps were to involve the creation of a chiral center in an intermediate that is later removed, then stereocontrol would be a consideration. For instance, if a chiral auxiliary were used to control the regioselectivity of a reaction, it would be removed in a subsequent step. Diastereoselective reactions are relevant in the synthesis of more complex molecules containing substituted pyridine rings where chiral centers are present. nih.gov

Kinetic and Thermodynamic Considerations

For the esterification step to form the methyl isonicotinate (B8489971), the reaction is typically reversible and governed by equilibrium. The use of an excess of methanol (B129727) or the removal of water can be used to drive the reaction to completion. The kinetics of esterification reactions are well-studied and are often catalyzed by acids. rsc.org

The reaction conditions, such as temperature and reaction time, can be optimized to favor the desired product. For example, a higher temperature might favor the thermodynamically more stable product, while a lower temperature might allow for the isolation of a kinetically favored, but less stable, intermediate.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

No specific studies utilizing Density Functional Theory to analyze Methyl 5-chloro-2-ethylisonicotinate were found. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Such studies would typically provide insights into the molecule's reactivity, stability, and spectroscopic properties.

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available in published research. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability.

Information on the electrostatic potential map of this compound is not available. An electrostatic potential map would illustrate the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites, which is crucial for predicting its interaction with other molecules.

There are no available studies on the conformational analysis of this compound. Such an analysis would identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them, which influences its physical and chemical properties.

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds, making it highly suitable for the characterization of Methyl 5-chloro-2-ethylisonicotinate. Its primary applications in this context include assessing the purity of synthesized batches, identifying and quantifying impurities, and confirming the compound's identity, often through coupling with a mass spectrometer.

Research Findings and Methodology

The analysis of pyridine (B92270) derivatives and chlorinated aromatic esters by GC is well-established. cdc.govmdpi.com For a compound such as this compound, the methodology involves volatilizing the sample in a heated injector and passing it through a capillary column using an inert carrier gas. The separation is based on the differential partitioning of the compound between the mobile phase (carrier gas) and the stationary phase coated on the column walls.

Column Selection: The choice of the capillary column is critical for achieving effective separation. For pyridine derivatives and similar heterocyclic compounds, columns with a stationary phase of (5%-phenyl)-methylpolysiloxane are commonly employed. mdpi.comnih.gov These columns, such as the HP-5MS or DB-5MS, offer excellent resolution and thermal stability for a wide range of semi-polar compounds. nih.govijpsr.com

Detection Systems:

Flame Ionization Detector (FID): This detector is widely used for quantitative analysis due to its high sensitivity to organic compounds and a linear response over a broad concentration range. osha.gov It is ideal for determining the purity of this compound by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS): When coupled with GC, mass spectrometry (GC-MS) is a powerful tool for unequivocal identification. tandfonline.com The mass spectrometer fragments the eluted compound and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum. This spectrum serves as a chemical fingerprint, allowing for the confirmation of the molecular weight and structural elucidation of this compound and any potential impurities. mdpi.com

The following interactive table outlines typical parameters for a GC-MS method developed for the analysis of substituted pyridine compounds, applicable to the characterization of this compound.

Table 1: Typical GC-MS Parameters for Analysis

ParameterSpecificationRationale
Column HP-5MS (5%-phenyl)-methylpolysiloxaneProvides good selectivity for semi-polar aromatic compounds.
Column Dimensions 30 m length x 0.25 mm I.D. x 0.25 µm film thicknessStandard dimensions offering a balance of resolution and analysis time.
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow for column efficiency and MS interface.
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analyte.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks for purity analysis.
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)Separates volatile solvents from the analyte and elutes the compound in a reasonable time.
Detector Mass Spectrometer (MS)Provides structural confirmation and identification.
MS Source Temp. 230 °CMaintains analyte in the gas phase without thermal degradation.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible fragmentation patterns for library matching.
Mass Range m/z 40-500Covers the expected mass of the parent ion and key fragments.

In a typical research application, a synthesized sample of this compound would be dissolved in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and injected into the GC-MS system. The resulting chromatogram would ideally show a single major peak at a specific retention time. The mass spectrum of this peak would be analyzed to confirm the presence of the molecular ion (M+) and characteristic fragment ions corresponding to the structure of the target compound. For instance, expected fragments could arise from the loss of the methoxy (B1213986) group (-OCH₃) or the ethyl group (-CH₂CH₃). The presence of other peaks would indicate impurities from starting materials or side-products of the synthesis, which could then be identified by their respective mass spectra.

Applications As a Synthetic Intermediate and Building Block

Precursor for Complex Heterocyclic Systems

The structure of Methyl 5-chloro-2-ethylisonicotinate is particularly well-suited for the construction of intricate heterocyclic systems. The presence of a halogen, an ester, and the intrinsic reactivity of the pyridine (B92270) ring provide multiple avenues for cyclization and annulation reactions.

The compound is an ideal starting material for creating fused-ring systems where a new ring is built onto the existing pyridine framework. The chlorine atom at the 5-position can be displaced by nucleophiles or participate in metal-catalyzed cross-coupling reactions, while the methyl ester at the 4-position can be hydrolyzed, reduced, or converted into other functional groups to facilitate intramolecular cyclization. A general strategy involves introducing a side chain that can react with another part of the molecule to form a new ring. For instance, the chlorine can be substituted with a binucleophile, which then reacts with a modified ester group to close the ring. Such methodologies provide access to a variety of pyridine-fused heterocycles, which are key components in medicinal chemistry and materials science. mdpi.comnih.gov

Beyond simple fused systems, this compound can be incorporated into larger, multi-ring architectures. For example, its functional groups allow for its use in building pyridoacridine or pyrazole-containing structures. The synthesis of pyrazolo-[3,4-b]-pyridine derivatives often involves the reaction of a substituted pyridine with a hydrazine (B178648) derivative. mdpi.com In a hypothetical pathway, the chlorine atom of this compound could be replaced with a hydrazine moiety, which could then react with a suitable partner or an adjacent group on the pyridine ring (after modification) to form a fused pyrazole (B372694) ring. mdpi.com This versatility makes the compound a key intermediate for generating diverse molecular frameworks. clockss.org

Table 1: Potential Heterocyclic Systems from this compound

Starting Material Reagent/Condition Potential Product Class
This compound 1. Hydrazine Hydrate 2. Intramolecular cyclization Pyrazolo[3,4-c]pyridines
This compound 1. Nucleophilic aromatic substitution with an ortho-aminoaniline derivative 2. Cyclization Pyrido[2,3-b]benzodiazepines

Scaffold in Organic Synthesis

The term "scaffold" refers to a core molecular structure upon which other chemical groups can be systematically added. This compound is an excellent example of such a scaffold, offering multiple, chemically distinct points for modification.

In materials science, pyridine-containing polymers are investigated for their thermal stability, electronic properties, and potential as optical materials. The ester group of this compound makes it a potential monomer for the synthesis of polyesters or polyamides (after conversion to an amine or carboxylic acid). The rigid, aromatic nature of the pyridine ring can impart desirable properties such as high glass transition temperatures and refractive indices to the resulting polymers. Furthermore, the chloro- and ethyl- substituents allow for fine-tuning of properties like solubility and processability. The incorporation of such highly substituted aromatic units is a key strategy in the design of advanced materials.

Table 2: Functional Group Modifications for Scaffold Development

Position Functional Group Potential Modification Resulting Functionality
2 Ethyl Oxidation Acetyl group for further condensation
4 Methyl Ester Hydrolysis, Amidation Carboxylic acid, Amide for polymerization or ligand synthesis
5 Chloro Nucleophilic Substitution, Cross-Coupling Introduction of diverse functional groups (amines, ethers, new C-C bonds)

Role in the Synthesis of Agrochemical Intermediates

The pyridine ring, particularly when substituted with chlorine, is a common structural motif in a vast number of modern agrochemicals, including insecticides and herbicides. gugupharm.com Compounds like 2-chloro-5-methylpyridine (B98176) and 2-chloro-5-(chloromethyl)pyridine (B46043) are crucial intermediates for the synthesis of major commercial pesticides. google.comresearchgate.net this compound fits this profile perfectly, serving as a valuable intermediate for the synthesis of active agricultural ingredients. gugupharm.com The specific combination of the chloro-substituent, which is often essential for biological activity, and other groups that can be modified to tune the molecule's properties, makes it a strategic precursor in the agrochemical industry. google.comgoogle.com The quality and purity of such intermediates are critical as they directly influence the efficacy and safety of the final pesticide products. gugupharm.com

Table 3: Mentioned Compounds

Compound Name
This compound
2-chloro-5-methylpyridine

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of polysubstituted pyridines is often challenging, requiring methods that offer high regioselectivity and yield. nih.gov A significant area of future research will be the development of novel catalytic systems to construct and modify the pyridine (B92270) core. Transition metal catalysis, particularly with rhodium(III), has shown promise in the coupling of α,β-unsaturated oximes and alkenes to form pyridines. nih.gov Future work will likely focus on expanding the substrate scope and improving the catalytic efficiency of these systems.

Another promising avenue is the use of nanocatalysts in multicomponent reactions (MCRs) to produce polyfunctionalized pyridines. rsc.org These catalysts offer high surface area and unique reactivity, often leading to higher yields and simpler reaction conditions. The development of magnetically separable nanocatalysts could also simplify product purification, a key aspect of sustainable chemistry.

Furthermore, the design of chiral organocatalysts, such as 4-aryl-pyridine-N-oxides, is opening new possibilities for asymmetric synthesis, which is crucial for the pharmaceutical industry. acs.org Research in this area will likely focus on creating more effective catalysts for the enantioselective functionalization of pyridine derivatives.

Catalyst TypePotential Advantage in Pyridine SynthesisRepresentative Example
Transition Metal Catalysts High regioselectivity in C-H functionalization and cross-coupling reactions.Rh(III) complexes for coupling of oximes and alkenes. nih.gov
Nanocatalysts High catalytic activity, recyclability, and suitability for multicomponent reactions.Magnetically separable nanoparticles for ease of product isolation. rsc.org
Organocatalysts Enantioselective synthesis of chiral pyridine derivatives.Chiral 4-Aryl-pyridine-N-oxide for acylative dynamic kinetic resolution. acs.org

Chemoenzymatic Approaches to Pyridine Ester Synthesis

The integration of biocatalysis into synthetic organic chemistry offers a powerful tool for creating complex molecules under mild and selective conditions. Chemoenzymatic approaches for the synthesis of pyridine esters like Methyl 5-chloro-2-ethylisonicotinate are a burgeoning field of research. Enzymes, such as lipases like Novozym 435, have been successfully used for the esterification of nicotinic acids. nih.govresearcher.life Future research will likely explore a wider range of enzymes and reaction conditions to improve yields and substrate scope.

Moreover, the asymmetric dearomatization of pyridines using a chemoenzymatic approach can lead to the synthesis of highly valuable chiral piperidines, which are common motifs in pharmaceuticals. acs.org A key strategy involves a one-pot cascade reaction combining an amine oxidase and an ene imine reductase. acs.org The development of new enzyme cascades and the engineering of existing enzymes for novel reactivity will be a major focus of future research.

Advanced Machine Learning and AI in Reaction Prediction for Pyridine Derivatives

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. For pyridine derivatives, ML models can be trained on large datasets of chemical reactions to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. ucla.edurjptonline.org These predictive models can significantly reduce the number of experiments required, saving time and resources. researchgate.net

Future research will focus on developing more accurate and interpretable ML models. The use of quantum chemistry calculations to generate descriptors for ML algorithms has shown promise in predicting reaction yields with high accuracy. mdpi.com Furthermore, deep learning approaches are being developed to predict reaction pathways by identifying electron sources and sinks. researchgate.net As these computational tools become more sophisticated, they will play an increasingly important role in the design of synthetic strategies for complex molecules like this compound.

AI/ML ApplicationPotential Impact on Pyridine Derivative Synthesis
Reaction Yield Prediction Optimization of reaction conditions to maximize product formation.
Retrosynthetic Analysis Design of novel and efficient synthetic routes to target molecules.
Reaction Pathway Prediction Understanding reaction mechanisms and predicting potential side products.

Sustainable and Scalable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. For pyridine derivatives, future research will emphasize the development of methodologies that are both sustainable and scalable. This includes the use of environmentally friendly solvents, solvent-free reaction conditions, and energy-efficient techniques like microwave-assisted synthesis. nih.govresearchgate.netnih.gov

Exploration of New Reactivity Modes and Functionalizations

Expanding the toolbox of chemical reactions for the functionalization of the pyridine ring is a fundamental goal of synthetic chemistry. The direct C-H functionalization of pyridines is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. rsc.org Recent strategies have focused on dearomatization-rearomatization approaches to achieve meta-selective functionalization, a traditionally challenging task. acs.orgresearchgate.net

Future research will aim to develop new methods for the regioselective functionalization of all positions of the pyridine ring. This includes the development of novel directing groups, catalytic systems, and reaction conditions. Furthermore, the exploration of dearomatization reactions to access three-dimensional piperidine (B6355638) and dihydropyridine (B1217469) structures with high stereocontrol will continue to be a major research theme, providing access to new chemical space for drug discovery. mdpi.com The ability to fine-tune the electronic properties of the pyridine ring through substitution will also be critical for modulating the reactivity and properties of iron-pyridinophane complexes and other metal-ligand systems. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.